molecular formula C19H28N2O4 B3019395 Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 1286273-33-3

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

Cat. No.: B3019395
CAS No.: 1286273-33-3
M. Wt: 348.443
InChI Key: RMHXXGHZGDTTCL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonylamino group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves the reaction of 4-N-BOC-Aminopiperidine with Methyl 3-(bromomethyl)benzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality during the reaction, which can later be removed under acidic conditions if necessary.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and the tert-butoxycarbonylamino group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoate esters, such as:

  • Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]benzoate
  • Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
  • Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the tert-butoxycarbonylamino group provides additional stability and protection during chemical reactions, while the piperidine ring offers a versatile scaffold for further modifications. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-8-10-21(11-9-16)13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHXXGHZGDTTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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